molecular formula C17H14ClN3O4 B2885065 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896300-44-0

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2885065
CAS No.: 896300-44-0
M. Wt: 359.77
InChI Key: AEIBBZCCTLGFGY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a 4-chlorophenyl group, a pyrrolidinone ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the chlorination of phenol to obtain 4-chlorophenol . This is followed by the formation of the pyrrolidinone ring through cyclization reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIBBZCCTLGFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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